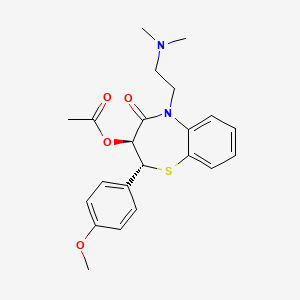
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt is a complex chemical compound with a variety of applications in different fields. It is known for its surfactant properties, making it useful in formulations for detergents, emulsifiers, and dispersants. The compound’s structure includes a phosphate group, which contributes to its functionality in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt typically involves the reaction of poly(oxy-1,2-ethanediyl) with 2-ethylhexanol, followed by phosphorylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as heating, stirring, and the addition of catalysts to facilitate the reaction. The final product is then purified through various methods, including filtration and distillation, to remove any impurities and obtain the compound in its usable form.
化学反应分析
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The phosphate group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various phosphate esters, while substitution reactions can yield different derivatives of the original compound.
科学研究应用
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological detergents and emulsifiers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants for various industrial applications.
作用机制
The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt involves its ability to reduce surface tension and stabilize emulsions. The phosphate group interacts with various molecular targets, facilitating the formation of micelles and other structures that enhance the solubility and stability of different compounds in aqueous solutions.
相似化合物的比较
Similar Compounds
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-(1-oxo-2-propenyl)oxy-, ether with 2,2-bis(hydroxymethyl)-1,3-propanediol: Another surfactant with similar properties but different structural features.
Poly(oxy-1,2-ethanediyl), .alpha.-phosphono-ω-[(2-ethylhexyl)oxy]-, sodium salt: A closely related compound with similar applications but distinct chemical properties.
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt is unique due to its specific combination of the phosphate group and the 2-ethylhexyl moiety, which imparts distinct surfactant properties and makes it particularly effective in reducing surface tension and stabilizing emulsions.
属性
CAS 编号 |
111798-26-6 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
0 |
同义词 |
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



